molecular formula C11H16O3 B3049986 1-Methyl-4-(trimethoxymethyl)benzene CAS No. 22911-22-4

1-Methyl-4-(trimethoxymethyl)benzene

Cat. No.: B3049986
CAS No.: 22911-22-4
M. Wt: 196.24 g/mol
InChI Key: IYCDWTPGVXXDJA-UHFFFAOYSA-N
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Description

1-Methyl-4-(trimethoxymethyl)benzene (CAS: 22911-22-4) is an aromatic compound with the molecular formula C₁₁H₁₆O₃ and a molecular weight of 196.24 g/mol . Its structure consists of a benzene ring substituted with a methyl group (-CH₃) and a trimethoxymethyl group (-C(OCH₃)₃).

Properties

CAS No.

22911-22-4

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

1-methyl-4-(trimethoxymethyl)benzene

InChI

InChI=1S/C11H16O3/c1-9-5-7-10(8-6-9)11(12-2,13-3)14-4/h5-8H,1-4H3

InChI Key

IYCDWTPGVXXDJA-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(OC)(OC)OC

Canonical SMILES

CC1=CC=C(C=C1)C(OC)(OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Methyl-4-(trifluoromethyl)benzene (CAS: 6140-17-6)

  • Structure : Benzene ring with -CH₃ and -CF₃ groups.
  • Molecular Weight : 160.14 g/mol .
  • Key Differences :
    • The -CF₃ group is electron-withdrawing , reducing electron density on the aromatic ring compared to the electron-donating -C(OCH₃)₃ group in the trimethoxymethyl derivative.
    • Applications : Widely used as an intermediate in pharmaceuticals and agrochemicals due to its stability and reactivity in fluorination reactions. It also serves as an internal standard in ¹⁹F NMR spectroscopy .
  • Physical Properties: Higher volatility than the trimethoxymethyl analog due to lower molecular weight and nonpolar -CF₃ group .

1-Methyl-4-(1-methylethyl)benzene (p-Cymene)

  • Structure : Benzene ring with -CH₃ and -CH(CH₃)₂ (isopropyl) groups.
  • Molecular Weight : ~134.22 g/mol (estimated for C₁₀H₁₄).
  • Key Differences: The bulky isopropyl group is nonpolar, leading to lower solubility in polar solvents compared to the trimethoxymethyl compound. Applications: Exhibits insecticidal activity against aphids, with mortality rates reaching ~65% at 35% concentration .
  • Volatility : Higher volatility than the trimethoxymethyl derivative due to reduced molecular weight and hydrophobicity .

(Trimethoxymethyl)benzene (CAS: 707-07-3)

  • Molecular Weight : 182.22 g/mol .
  • Applications: Used in orthoester synthesis and as a precursor in photochemical reactions .

1-Methyl-4-(2,2,3,3-tetrafluorocyclobutyl)benzene

  • Structure : Benzene ring with -CH₃ and a fluorinated cyclobutyl group.
  • Molecular Weight : 218.19 g/mol .
  • Key Differences :
    • Fluorination enhances metabolic stability and lipophilicity, making it suitable for pharmaceutical applications.
    • Physical Properties : Lower polarity compared to the trimethoxymethyl analog due to fluorine’s electronegativity and hydrophobic nature .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent Polarity Key Applications
1-Methyl-4-(trimethoxymethyl)benzene C₁₁H₁₆O₃ 196.24 -C(OCH₃)₃ High Organic synthesis, potential protecting groups
1-Methyl-4-(trifluoromethyl)benzene C₈H₇F₃ 160.14 -CF₃ Moderate Pharmaceutical intermediates, NMR standards
p-Cymene C₁₀H₁₄ 134.22 -CH(CH₃)₂ Low Insecticides, fragrance industry
(Trimethoxymethyl)benzene C₁₀H₁₄O₃ 182.22 -C(OCH₃)₃ High Orthoester synthesis, photochemistry
1-Methyl-4-(tetrafluorocyclobutyl)benzene C₁₁H₁₀F₄ 218.19 Fluorinated cyclobutyl Low-Moderate Specialty chemicals, drug discovery

Research Findings and Trends

  • Reactivity : The trimethoxymethyl group’s electron-donating nature enhances electrophilic substitution at the para position, contrasting with the deactivating effects of -CF₃ .
  • Biological Activity : p-Cymene demonstrates significant insecticidal efficacy, whereas the trimethoxymethyl analog’s bioactivity remains underexplored .

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